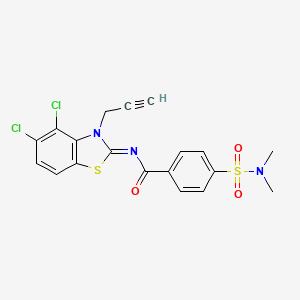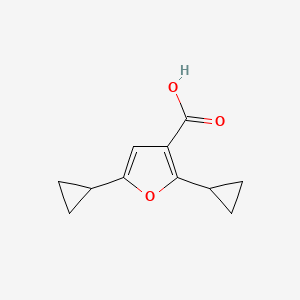![molecular formula C29H24FN3O2S B2756240 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895640-11-6](/img/structure/B2756240.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H24FN3O2S and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Theoretical Analysis
Compounds with structures related to the one you've mentioned have been synthesized through various chemical reactions and their properties have been theoretically analyzed using techniques such as Density Functional Theory (DFT) and natural bond orbital (NBO) analysis. For instance, the synthesis of derivatives of heteroannulated chromones and quinolines has been reported, where these compounds were evaluated for their equilibrium geometry, electronic structure, and nonlinear optical properties (NLO) through DFT calculations. These studies contribute to a deeper understanding of the molecular properties that could influence their application in fields like material science and drug design (Halim & Ibrahim, 2017).
Heterocyclic Chemistry
Research into the synthesis of novel heterocyclic systems derived from quinoline-based precursors has been extensive. These efforts aim to create diverse heterocyclic compounds that could have potential applications in pharmaceuticals and agrochemicals. For example, studies have reported the synthesis of various quinoline-based heterocyclic systems, exploring their potential biological activities against pathogens like the IBD virus, highlighting their importance in medicinal chemistry (Kaddah et al., 2021).
Material Science Applications
Compounds similar to the one mentioned are also being explored for their potential applications in materials science, particularly in the development of new fluorescent materials and catalysts. The synthesis of functionalized heterocyclic compounds and their evaluation for properties such as fluorescence and catalytic activity could open new avenues in the development of advanced materials for various technological applications.
Biological and Medicinal Applications
Several studies focus on the synthesis of quinoline and chromene derivatives for their potential biological activities, including antimicrobial, antitubercular, and antioxidant properties. These compounds are evaluated in vitro for their effectiveness against various bacterial and fungal strains, as well as their potential as anti-diabetic agents through molecular docking studies. The exploration of these compounds' biological activities is crucial for the development of new therapeutic agents (Chitra et al., 2011).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-8-13-25-21(15-18)16-23-28(35-25)31-27(20-9-11-22(30)12-10-20)32-29(23)36-17-26(34)33-14-4-6-19-5-2-3-7-24(19)33/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDZMGDXYMBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

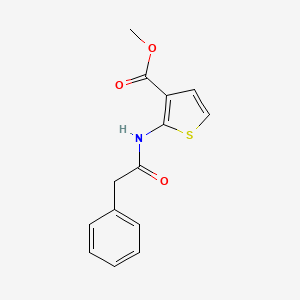
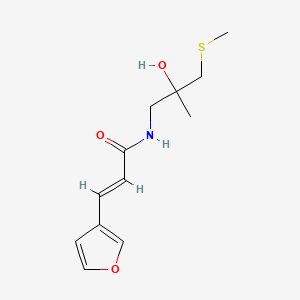
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)


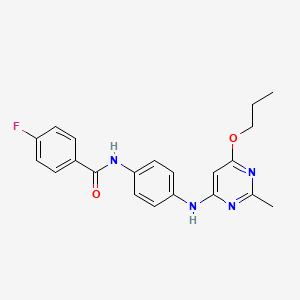


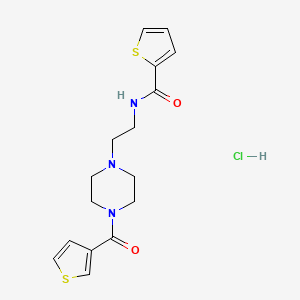
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2756170.png)
